

MM 419447 as a guanylate cyclase-C receptor agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide on MM-419447, an Active Metabolite and Guanylate Cyclase-C Receptor Agonist

Introduction

Guanylate cyclase-C (GC-C) is a transmembrane receptor predominantly expressed on the apical surface of intestinal epithelial cells and is a key regulator of intestinal fluid and electrolyte homeostasis.[1][2] Dysregulation of the GC-C signaling pathway has been implicated in various gastrointestinal disorders, making it a significant therapeutic target.[2] GC-C agonists, such as the FDA-approved peptide therapeutic Linaclotide, have been developed to treat conditions like irritable bowel syndrome with constipation (IBS-C) and chronic idiopathic constipation (CIC).[3] [4][5] Linaclotide itself is a prodrug that is rapidly metabolized in the gastrointestinal tract to its active metabolite, MM-419447, by the cleavage of the C-terminal tyrosine.[6] This document provides a detailed technical overview of MM-419447, focusing on its role as a GC-C agonist.

Mechanism of Action

MM-419447, as the active form of Linaclotide, exerts its pharmacological effects by binding to and activating the guanylate cyclase-C receptor.[6] This binding stimulates the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] [9] The subsequent increase in intracellular cGMP concentration leads to the activation of the cGMP-dependent protein kinase II (PKG-II), which in turn phosphorylates and activates the cystic fibrosis transmembrane conductance regulator (CFTR).[10][11][12]

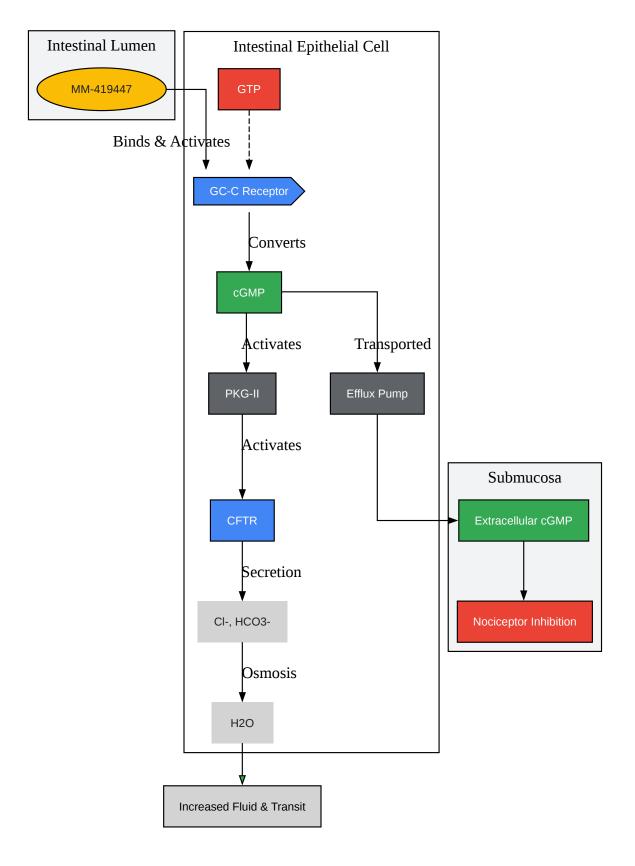


Foundational & Exploratory

Check Availability & Pricing

Activation of CFTR results in the secretion of chloride and bicarbonate ions into the intestinal lumen.[3][13][14] This increased anion secretion creates an osmotic gradient that draws water into the gut, leading to increased intestinal fluid and accelerated transit of intestinal contents. [13][14] Beyond its effects on secretion, the elevated cGMP can be transported out of the epithelial cells and is proposed to inhibit colonic nociceptors, thereby reducing visceral pain.[1] [7]





Click to download full resolution via product page

Caption: GC-C signaling pathway activated by MM-419447.



Data Presentation Binding Affinity

MM-419447 demonstrates a high binding affinity to the GC-C receptor, which is comparable to its parent compound, Linaclotide.[6] The binding is also pH-independent, a crucial characteristic for a drug acting within the variable pH environment of the gastrointestinal tract. [6][10]

Compound	Cell Line/Tissue	рН	Binding Affinity (Ki)
MM-419447	T84 Cells	7.0	Comparable to Linaclotide
MM-419447	Rat Small Intestine	7.0	Comparable to Linaclotide
Linaclotide	T84 Cells	7.0	1.23 - 1.64 nM[11][15]

Table 1: Comparative binding affinities of MM-419447 and Linaclotide to the GC-C receptor. Data for MM-419447 is based on qualitative comparison from competitive radioligand-binding assays.[6]

In Vitro Potency

The functional activity of GC-C agonists is determined by their ability to stimulate the production of intracellular cGMP. The half-maximal effective concentration (EC50) is a key measure of the agonist's potency.

Compound	Cell Line	Assay	Potency (EC50)
Linaclotide	T84	cGMP Production	99 nM[11][15]
Plecanatide	T84	cGMP Production	190 nM[16]

Table 2: Potency of GC-C agonists in stimulating cGMP production in T84 cells. While specific EC50 data for MM-419447 was not available in the provided results, data for Linaclotide and another GC-C agonist, Plecanatide, are presented for reference.



Experimental Protocols cGMP Stimulation Assay

This in vitro functional assay is fundamental for quantifying the bioactivity of GC-C agonists like MM-419447.[17][18]

1. Cell Culture:

- Human colon carcinoma T84 cells are cultured in a suitable medium (e.g., DMEM/F-12)
 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[19]
- Cells are grown in 24- or 48-well plates until they form a confluent monolayer, which is critical for robust GC-C receptor expression.[18][19]

2. Assay Procedure:

- Pre-incubation: Confluent cell monolayers are washed with phosphate-buffered saline (PBS).
 Fresh, serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is added.[18] This step is crucial to prevent the degradation of newly synthesized cGMP.
- Stimulation: The pre-incubation medium is removed, and cells are treated with serial dilutions of the GC-C agonist (e.g., MM-419447) in the presence of the PDE inhibitor. A vehicle control is included. The incubation is typically carried out for 30 minutes at 37°C.[19]
- Cell Lysis: Following stimulation, the medium is aspirated, and cells are lysed using an acidic solution (e.g., 0.1 M HCl) to stop the reaction and release intracellular cGMP.[19]

3. Quantification:

- The cell lysates are clarified by centrifugation.[19]
- The concentration of cGMP in the supernatant is quantified using a competitive enzymelinked immunosorbent assay (ELISA) kit.[17]

4. Data Analysis:



- A standard curve is generated using known concentrations of cGMP.
- The cGMP concentration in each sample is calculated from the standard curve and normalized to the protein content of the corresponding well.[17]
- A dose-response curve is plotted (normalized cGMP concentration vs. log of agonist concentration) to determine the EC50 value.[17]



Click to download full resolution via product page

Caption: Experimental workflow for the cGMP stimulation assay.

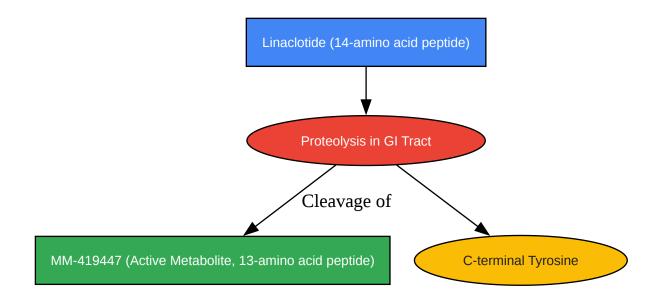
In Vivo Models

- Intestinal Secretion Model: In this model, a segment of the small intestine in an anesthetized rat is surgically ligated to create a closed loop. The test compound is administered directly into the loop. After a set period, the loop is excised, and the fluid accumulation is measured. This model directly assesses the pro-secretory effects of GC-C agonists.[5][15]
- Gastrointestinal Transit Model: To measure the effect on motility, a charcoal meal or other non-absorbable marker is administered to rats via oral gavage following the administration of the test compound. After a specific time, the animal is euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.[5][15]

Structure and Synthesis

MM-419447 is a 13-amino acid peptide derived from the 14-amino acid Linaclotide.[6] Linaclotide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.[4] Its complex structure is stabilized by three intramolecular disulfide bonds, which are crucial for its biological activity and stability.[4][10]





Click to download full resolution via product page

Caption: Conversion of Linaclotide to its active metabolite MM-419447.

Conclusion

MM-419447 is the principal active metabolite of the GC-C agonist Linaclotide. It demonstrates a high, pH-independent binding affinity to its target receptor, comparable to that of its parent compound.[6] By activating the GC-C/cGMP signaling pathway, MM-419447 stimulates intestinal fluid secretion and accelerates transit, which are the primary mechanisms for its therapeutic efficacy in treating constipation-predominant gastrointestinal disorders. The targeted, local action within the gastrointestinal tract underscores its favorable safety profile. [10][15] The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of MM-419447 and other novel GC-C agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. Frontiers | Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain [frontiersin.org]

Foundational & Exploratory





- 2. gut.bmj.com [gut.bmj.com]
- 3. How Do Guanylate Cyclase-C Agonists Work? Uses, Side Effects, Drug Names [rxlist.com]
- 4. Chemical synthesis and structural analysis of guanylate cyclase C agonist linaclotide [ccspublishing.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Decoding signaling mechanisms: unraveling the targets of guanylate cyclase agonists in cardiovascular and digestive diseases PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylate Cyclase-C agonists as peripherally acting treatments of chronic visceral pain -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Linaclotide activates guanylate cyclase-C/cGMP/protein kinase-II-dependent trafficking of CFTR in the intestine PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are GC-C agonists and how do they work? [synapse.patsnap.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Linaclotide, through activation of guanylate cyclase C, acts locally in the gastrointestinal tract to elicit enhanced intestinal secretion and transit PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [MM 419447 as a guanylate cyclase-C receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570732#mm-419447-as-a-guanylate-cyclase-c-receptor-agonist]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com